

# Application Notes and Protocols: Unraveling the Structure of GHK-Cu with NMR Spectroscopy

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## Compound of Interest

Compound Name: Glycylhistidyllysine

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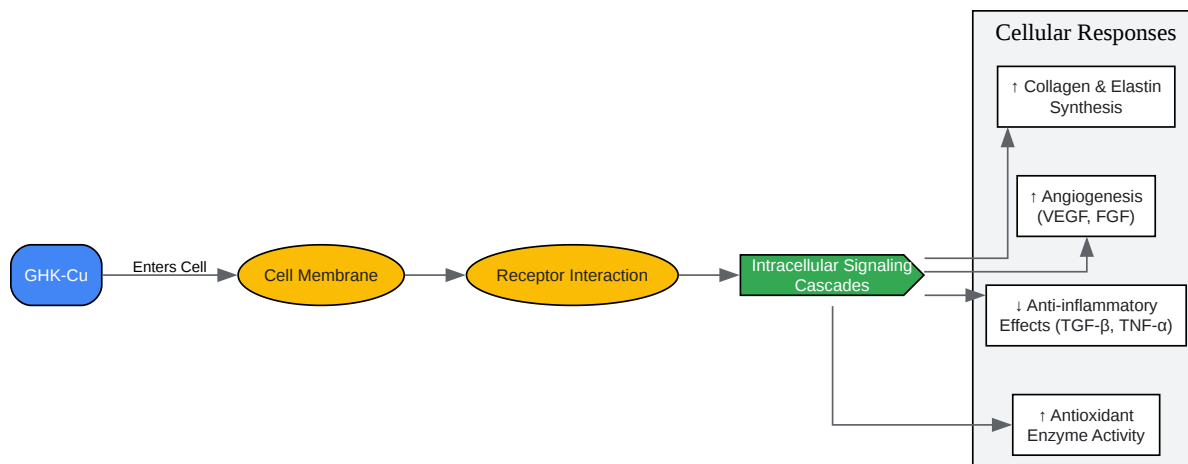
## Introduction

The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) complexed with copper (II) (GHK-Cu) is a naturally occurring peptide with a wide range of biological activities, including wound healing, anti-inflammatory effects, and tissue regeneration.<sup>[1][2]</sup> Understanding the three-dimensional structure of GHK-Cu is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with other analytical techniques like X-ray crystallography and Electron Paramagnetic Resonance (EPR) spectroscopy, has been instrumental in defining the coordination of the copper ion and the conformation of the peptide backbone in solution.<sup>[1][2]</sup>

These application notes provide a comprehensive overview and detailed protocols for utilizing NMR spectroscopy to determine the structure of GHK-Cu.

## GHK-Cu Signaling Pathways

GHK-Cu exerts its biological effects by modulating various signaling pathways involved in tissue repair and regeneration. It is known to stimulate the synthesis of collagen and other extracellular matrix components, promote angiogenesis, and modulate the expression of several growth factors and inflammatory cytokines.<sup>[3][4]</sup>

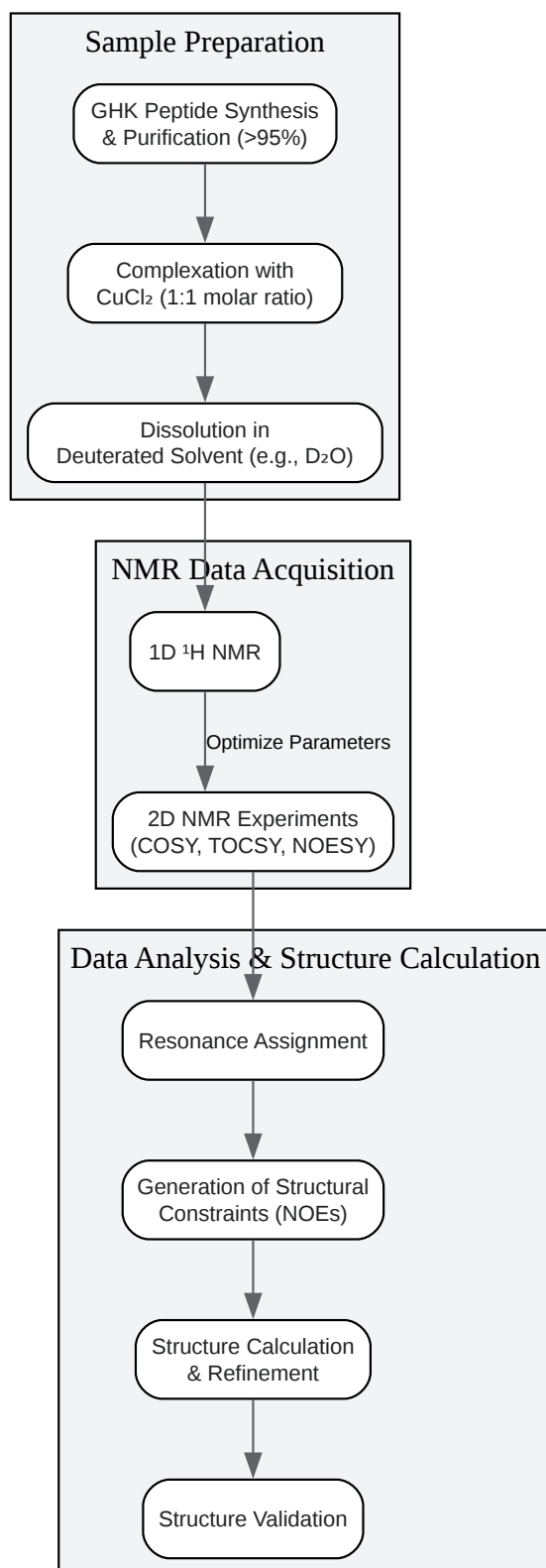


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Caption: GHK-Cu signaling pathway overview.

## Experimental Workflow for NMR Structure Determination

The determination of the GHK-Cu structure by NMR spectroscopy involves a series of steps from sample preparation to data analysis and structure calculation. The paramagnetic nature of the Cu(II) ion introduces specific challenges, such as signal broadening, which require careful consideration in the experimental design.



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Caption: Experimental workflow for GHK-Cu structure determination by NMR.

## Quantitative NMR Data

Obtaining high-resolution NMR spectra for GHK-Cu can be challenging due to the paramagnetic nature of the Cu(II) ion, which leads to significant line broadening of nearby protons. Therefore, detailed quantitative data such as chemical shifts and coupling constants are often difficult to obtain with high precision.

However, by comparing the spectra of the apo-GHK peptide with the GHK-Cu complex and employing advanced NMR techniques, it is possible to deduce structural information. The coordination of the Cu(II) ion involves the imidazole nitrogen of the histidine residue, the  $\alpha$ -amino group of glycine, and the deprotonated amide nitrogen between glycine and histidine.<sup>[1]</sup>  
<sup>[2]</sup>

Below is a representative table of approximate  $^1\text{H}$  NMR chemical shifts for the apo-GHK peptide in  $\text{D}_2\text{O}$ . The presence of Cu(II) would lead to significant broadening and shifting of these signals, particularly for the protons of the glycine and histidine residues involved in copper coordination.

Proton	Amino Acid	Approximate Chemical Shift (ppm)
$\alpha$ -CH	Glycine	3.8 - 4.0
$\alpha$ -CH	Histidine	4.5 - 4.7
$\beta$ -CH <sub>2</sub>	Histidine	3.1 - 3.3
Imidazole C2-H	Histidine	8.5 - 8.7
Imidazole C4-H	Histidine	7.2 - 7.4
$\alpha$ -CH	Lysine	4.2 - 4.4
$\beta$ -CH <sub>2</sub>	Lysine	1.8 - 2.0
$\gamma$ -CH <sub>2</sub>	Lysine	1.4 - 1.6
$\delta$ -CH <sub>2</sub>	Lysine	1.6 - 1.8
$\epsilon$ -CH <sub>2</sub>	Lysine	2.9 - 3.1

Note: These are approximate values and can vary depending on pH, temperature, and solvent conditions. For GHK-Cu, significant line broadening and shifts are expected for Gly and His protons.

## Experimental Protocols

### Sample Preparation for NMR Spectroscopy

Materials:

- High-purity (>95%) synthetic GHK peptide
- Copper (II) chloride ( $\text{CuCl}_2$ )
- Deuterated water ( $\text{D}_2\text{O}$ , 99.9%)
- NMR tubes (high precision)
- pH meter and appropriate buffers (e.g., phosphate buffer)

Protocol:

- **Peptide Dissolution:** Dissolve the GHK peptide in  $\text{D}_2\text{O}$  to a final concentration of 1-5 mM.
- **pH Adjustment:** Adjust the pH of the peptide solution to the desired value (typically physiological pH  $\sim 7.4$ ) using dilute NaOD or DCl in  $\text{D}_2\text{O}$ .
- **Complex Formation:** Prepare a stock solution of  $\text{CuCl}_2$  in  $\text{D}_2\text{O}$ . Add the  $\text{CuCl}_2$  solution to the GHK peptide solution in a 1:1 molar ratio. Gently vortex the solution to ensure thorough mixing.
- **Sample Transfer:** Transfer the final GHK-Cu solution to a high-precision NMR tube.
- **Apo-Peptide Sample:** Prepare a corresponding apo-GHK peptide sample without the addition of  $\text{CuCl}_2$  for comparison.

## NMR Data Acquisition

Instrumentation:

- High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.

#### 1D $^1\text{H}$ NMR Protocol:

- Tuning and Matching: Tune and match the probe for the  $^1\text{H}$  frequency.
- Locking and Shimming: Lock on the  $\text{D}_2\text{O}$  signal and perform automated or manual shimming to optimize the magnetic field homogeneity.
- Acquisition Parameters:
  - Pulse Program: Standard 1D pulse sequence (e.g., zg30).
  - Spectral Width: 12-16 ppm.
  - Number of Scans: 64-256 (more scans may be needed for the paramagnetic sample to improve the signal-to-noise ratio).
  - Relaxation Delay (d1): 1-2 seconds.
  - Acquisition Time: 2-3 seconds.
- Water Suppression: Apply a water suppression technique (e.g., presaturation) to attenuate the residual HOD signal.

#### 2D NMR Protocols (COSY, TOCSY, NOESY):

- COSY (Correlation Spectroscopy): To identify scalar-coupled protons (through-bond connectivity).
  - Pulse Program: cosygpmfqf or similar gradient-enhanced sequence.
  - Spectral Width (F1 and F2): 12-16 ppm.
  - Number of Increments (F1): 256-512.
  - Number of Scans per Increment: 8-16.

- TOCSY (Total Correlation Spectroscopy): To identify protons within the same spin system (i.e., within the same amino acid residue).
  - Pulse Program: mlevphpp or similar with a spin-lock sequence.
  - Mixing Time: 60-80 ms.
  - Other parameters: Similar to COSY.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space ( $< 5 \text{ \AA}$ ), providing distance constraints for structure calculation.
  - Pulse Program: noesygpqh or similar gradient-enhanced sequence.
  - Mixing Time: 150-300 ms.
  - Other parameters: Similar to COSY.

## Data Processing and Analysis

- Fourier Transformation: Apply Fourier transformation to the acquired free induction decays (FIDs) in all dimensions.
- Phasing and Baseline Correction: Carefully phase the spectra and perform baseline correction to obtain accurate integrals and peak positions.
- Resonance Assignment:
  - Use the TOCSY spectrum to identify the spin systems of the individual amino acid residues.
  - Use the NOESY spectrum to establish sequential connectivities between adjacent residues (e.g.,  $H\alpha(i)$  to  $HN(i+1)$ ).
  - Compare the spectra of apo-GHK and GHK-Cu to identify the protons affected by the paramagnetic copper ion.
- Structure Calculation:

- Extract distance restraints from the NOESY cross-peak intensities.
- Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of structures consistent with the experimental restraints.
- Refine and validate the final structure ensemble.

## Conclusion

NMR spectroscopy is a powerful tool for characterizing the solution structure of the GHK-Cu complex. Despite the challenges posed by the paramagnetic Cu(II) ion, a combination of 1D and 2D NMR experiments can provide valuable insights into the coordination geometry and peptide conformation. The protocols and information provided in these application notes serve as a comprehensive guide for researchers aiming to elucidate the structure-function relationships of this important biomolecule.

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